molecular formula C43H55NO16 B1218901 Sulfurmycin E CAS No. 83753-76-8

Sulfurmycin E

Cat. No.: B1218901
CAS No.: 83753-76-8
M. Wt: 841.9 g/mol
InChI Key: ONRDFNTYASFICP-VIKSYLFQSA-N
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Description

Sulfurmycin E is a secondary metabolite derived from Streptomyces species, classified within the sulfur-containing macrolide family. Its structure features a macrocyclic lactone ring integrated with sulfur atoms, which contribute to its bioactivity . This compound exhibits broad-spectrum antimicrobial and anticancer properties, targeting bacterial ribosomes and eukaryotic cell cycle regulators, respectively . Its unique sulfur modifications enhance stability and binding affinity to molecular targets, distinguishing it from non-sulfur analogs .

Properties

CAS No.

83753-76-8

Molecular Formula

C43H55NO16

Molecular Weight

841.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25-26,28-32,36,40-41,46-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,26+,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1

InChI Key

ONRDFNTYASFICP-VIKSYLFQSA-N

SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Synonyms

sulfurmycin E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfurmycin E belongs to a larger family of sulfur-modified macrolides and related antibiotics. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Structural Features Bioactivity Key Research Findings References
This compound Macrocyclic lactone with 11-hydroxy group Antimicrobial (Gram+), anticancer (p53 pathway inhibition) 2× higher ribosomal binding affinity vs. Sulfurmycin D
Sulfomycin I 21-O-de-Me modification Antifungal, antitumor Reduced cytotoxicity compared to this compound in murine models
Steffimycin 12-Aldehyde Anthracycline core with aldehyde group DNA intercalation, topoisomerase inhibition Lower selectivity for bacterial vs. mammalian cells
Azithromycin Related Compound H Sulfonyl-demethylazithromycin derivative Antibacterial (macrolide-resistant strains) 40% lower MIC vs. This compound against S. pneumoniae
Tautomycetin Linear polyketide with epoxy group Immunosuppressive, anticancer (PP1 inhibition) Comparable efficacy to this compound in T-cell suppression assays

Key Findings:

Sulfur Modifications: this compound’s sulfur atoms confer resistance to enzymatic degradation, unlike non-sulfur analogs like Steffimycin derivatives, which show rapid clearance in vivo .

Anticancer Mechanisms : While both this compound and Tautomycetin inhibit phosphatases, this compound specifically targets p53-mediated apoptosis, whereas Tautomycetin affects PP1-dependent pathways .

Antimicrobial Spectrum : this compound outperforms Azithromycin analogs against macrolide-resistant strains due to its irreversible ribosomal binding, as demonstrated in in vitro MIC assays .

Q & A

Q. What are the established protocols for synthesizing Sulfurmycin E in laboratory settings?

Synthesis of this compound typically follows multi-step organic reactions, including precursor isolation, cyclization, and functional group modifications. Key steps involve:

  • Precursor purification : Chromatographic techniques (HPLC, TLC) to isolate intermediates.
  • Stereochemical control : Use of chiral catalysts or enzymatic methods to ensure correct stereochemistry.
  • Characterization : NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural validation .
  • Yield optimization : Statistical design of experiments (DoE) to refine reaction conditions (e.g., temperature, solvent ratios) .

Q. How is this compound characterized for structural elucidation and purity assessment?

Methodological approaches include:

  • Spectroscopic analysis : Combined use of NMR (2D-COSY, HSQC) and IR to confirm functional groups and connectivity .
  • Chromatographic purity : HPLC with UV/Vis detection (λ = 230–280 nm) and ≥95% purity thresholds .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
  • Mass accuracy : High-resolution mass spectrometry (HRMS) with <5 ppm error .

Q. What in vitro assays are recommended for initial evaluation of this compound’s antimicrobial activity?

Standard assays include:

  • Minimum inhibitory concentration (MIC) : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Time-kill kinetics : Log-phase bacterial cultures treated with this compound at 1×/2× MIC to assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity screening : Mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Contradictions may arise from variability in experimental conditions (e.g., bacterial strain selection, solvent systems). Resolution strategies:

  • Meta-analysis : Pool data from peer-reviewed studies (≥5 independent datasets) and apply mixed-effects models to identify confounding variables .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure cross-study comparability .
  • Mechanistic validation : Use genetic knockouts (e.g., S. aureus efflux pump mutants) to test whether resistance mechanisms explain discrepancies .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action against multidrug-resistant pathogens?

Advanced approaches include:

  • Proteomic profiling : Tandem mass tagging (TMT) to quantify bacterial protein expression changes post-treatment .
  • Membrane permeability assays : Fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption.
  • Transcriptomic analysis : RNA-seq to identify pathways (e.g., SOS response) modulated by this compound .
  • Comparative genomics : Correlate this compound sensitivity with pathogen genomic features (e.g., presence of target enzymes) .

Q. How should researchers address inconsistencies in this compound’s pharmacokinetic (PK) parameters between in vivo and in vitro models?

  • Physiologically based PK modeling (PBPK) : Integrate in vitro metabolic stability data (microsomal assays) with in vivo absorption/distribution parameters .
  • Interspecies scaling : Adjust for metabolic rate differences (e.g., mouse vs. human CYP450 isoforms) using allometric scaling .
  • Tissue distribution studies : Radiolabeled this compound (¹⁴C) to quantify organ-specific bioavailability .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to Hill or Log-logistic models (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism .
  • Synergy assessment : Chou-Talalay combination index (CI) for evaluating this compound interactions with adjuvants .
  • Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Blinded experiments : Separate personnel for compound preparation and data collection to minimize bias .
  • Positive/negative controls : Include reference antibiotics (e.g., vancomycin) and solvent-only controls in all assays .
  • Data transparency : Publish raw datasets (e.g., MIC values, growth curves) in supplementary materials with metadata (e.g., bacterial passage number) .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • IACUC approval : Adhere to ARRIVE 2.0 guidelines for experimental design, sample size justification, and humane endpoints .
  • Data anonymization : Pseudonymize animal IDs in datasets to prevent traceability while retaining linkage for longitudinal analysis .

Q. How should conflicting structural data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Multi-technique validation : Cross-validate using solid-state NMR (SSNMR) and computational modeling (DFT) to reconcile solution- vs. crystal-state discrepancies .
  • Peer review : Submit conflicting data to independent labs for replication, emphasizing raw spectral files and crystallographic parameters (e.g., CIF files) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sulfurmycin E

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